4’-Bromo-3-(4-methylphenyl)propiophenone is a heterocyclic organic compound with the chemical formula C₁₆H₁₅BrO. It is also known by the synonym 4’-BROMO-3-(4-METHYLPHENYL)PROPIOPHENONE. The molecular weight of this compound is approximately 303.19 g/mol. Its IUPAC name is 1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one. The compound’s structure consists of a propiophenone backbone with a bromine atom substituted at the 4’ position of the phenyl ring .
The synthesis of 4’-Bromo-3-(4-methylphenyl)propiophenone typically involves the bromination of a precursor compound. One common precursor is 3-(4-methylphenyl)propiophenone. The hydrogen for the bromination reaction is usually supplied as molecular hydrogen (H₂) gas, and a suitable catalyst facilitates the activation of hydrogen and its addition across the ketone carbonyl group .
The compound’s molecular structure consists of a central propiophenone moiety, with a bromine atom attached to the phenyl ring at the 4’ position. The methyl group on the phenyl ring further contributes to its overall structure. The canonical SMILES representation is CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br .
4’-Bromo-3-(4-methylphenyl)propiophenone can participate in various chemical reactions, including nucleophilic substitutions, reductions, and condensations. Its reactivity is influenced by the bromine substituent and the carbonyl group. Researchers have explored its use as a precursor in the synthesis of other organic compounds .
The synthesis of 4'-Bromo-3-(4-methylphenyl)propiophenone can be achieved via Claisen-Schmidt condensation. [] This reaction involves the condensation of a substituted acetophenone, in this case 4'-Bromoacetophenone, with a substituted benzaldehyde, in this case 4-Methylbenzaldehyde, in the presence of a base catalyst.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: